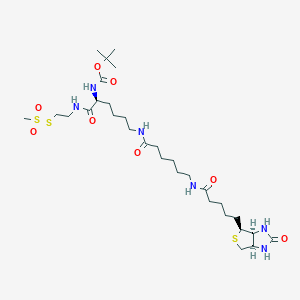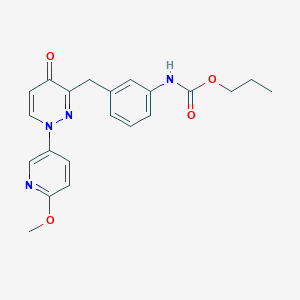
Propyl 3-((1,4-dihydro-1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl)methyl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound with a unique structure that includes a pyridazinone and pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps, including the formation of the pyridazinone and pyridine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions for this coupling are generally mild and can be performed at room temperature with a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
科学研究应用
Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets. The pyridazinone and pyridine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazinone and pyridine derivatives, such as:
Uniqueness
What sets propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate apart is its specific combination of functional groups, which can confer unique chemical and biological properties
属性
分子式 |
C21H22N4O4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c1-3-11-29-21(27)23-16-6-4-5-15(12-16)13-18-19(26)9-10-25(24-18)17-7-8-20(28-2)22-14-17/h4-10,12,14H,3,11,13H2,1-2H3,(H,23,27) |
InChI 键 |
GSHYQWQTKNKQBD-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CN=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


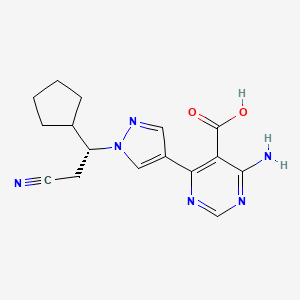
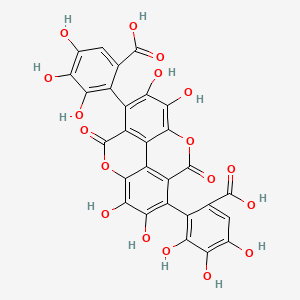
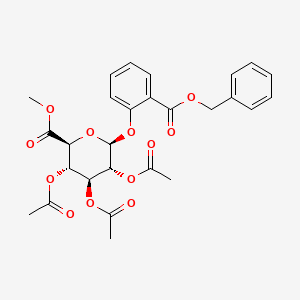

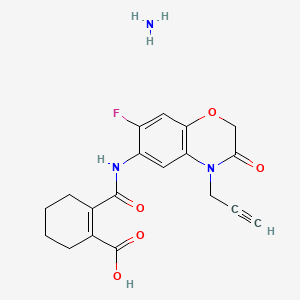
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
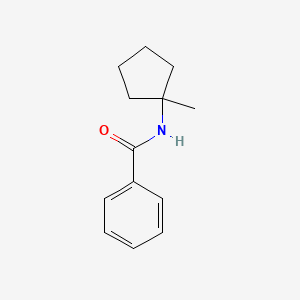

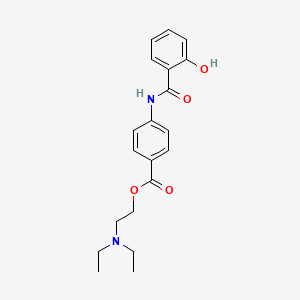

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)

